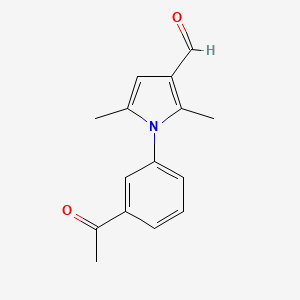

1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(3-Acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based heterocyclic compound featuring a 3-acetylphenyl substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. The aldehyde functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound is commercially available from suppliers such as CymitQuimica and Santa Cruz Biotechnology, though current listings indicate discontinued status . Its molecular formula is inferred as C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol.

Properties

IUPAC Name |

1-(3-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-14(9-17)11(2)16(10)15-6-4-5-13(8-15)12(3)18/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZVYVYLRKPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-acetylphenylhydrazine with 2,5-dimethylpyrrole-3-carboxaldehyde under acidic conditions. This reaction typically proceeds via the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be employed in industrial settings .

Chemical Reactions Analysis

1-(3-Acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the acetyl group can lead to the formation of a carboxylic acid derivative.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the pyrrole ring can yield halogenated derivatives, while nitration can introduce nitro groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- CAS Number : 782456-12-6

The compound features a pyrrole ring, which is known for its biological activity, and an acetophenone moiety that can enhance its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, compounds similar to 1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have been synthesized and tested against various cancer cell lines. The results indicate that these compounds can inhibit cell proliferation effectively:

The presence of electron-withdrawing groups in the structure was found to enhance their anticancer activity significantly.

Anticonvulsant Properties

Pyrrole derivatives have also been investigated for their anticonvulsant effects. The structure of this compound suggests potential efficacy in treating seizure disorders. In animal models, related compounds have shown promising results in reducing seizure frequency and intensity:

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound C | Picrotoxin-induced convulsion | 18.4 | 170.2 | 9.2 |

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis due to its reactive aldehyde group. It can participate in various chemical reactions such as:

- Condensation Reactions : It can react with amines to form imines or Schiff bases, which are useful in synthesizing more complex molecules.

- Cyclization Reactions : The aldehyde functionality allows for cyclization to form heterocycles, which are critical in drug discovery.

Pharmaceutical Formulations

As indicated by patent literature, this compound can be incorporated into pharmaceutical formulations aimed at treating metabolic disorders such as obesity and insulin resistance. Its role as a GIP receptor binding inhibitor highlights its potential in developing new therapies for metabolic syndrome:

- Therapeutic Uses :

- Prevention or improvement of obesity

- Management of insulin resistance

- Reduction of lipid accumulation in the liver

Material Science Applications

Beyond biological applications, this compound may find utility in material science as a precursor for synthesizing functionalized polymers or dyes due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The acetylphenyl group can interact with active sites of enzymes, inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function . The exact pathways involved depend on the specific biological target and the nature of the derivative being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from the substituents on the phenyl or heteroaryl group at the 1-position of the pyrrole ring. These modifications influence molecular weight, polarity, and spectral characteristics:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated derivatives (7e, 7f) exhibit lower molecular weights and distinct ¹H NMR aldehyde signals (δ ~9.88–9.89), consistent with the deshielding effect of EWGs.

- Steric Effects : Bulky substituents (e.g., 3-bromo-4-methylphenyl in ) increase molecular weight and may hinder rotational freedom, affecting binding kinetics .

Biological Activity

1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative notable for its unique structural features, which include an acetylphenyl group and a carbaldehyde moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- CAS Number : 782456-12-6

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

-

Antiviral Properties :

- The compound has been investigated for its antiviral efficacy. Preliminary data suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.

-

Anticancer Activity :

- Several studies have reported the cytotoxic effects of this compound on cancer cell lines. The presence of the acetylphenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antiviral | Inhibition of viral replication | |

| Anticancer | Cytotoxic effects on HT29 and MCF7 cells |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating strong efficacy.

Case Study 2: Anticancer Potential

In vitro assays revealed that this compound induced apoptosis in cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing leakage and cell death.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- DNA Interaction : Some studies suggest that the compound can intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Q & A

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate the aldehyde from unreacted starting materials .

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals. Verify purity via melting point analysis (expected range: 145–150°C) .

Advanced: How do substituents on the phenyl ring influence electronic properties?

Q. Methodological Answer :

- Comparative Studies : Replace the 3-acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use DFT calculations (B3LYP/6-311+G(d,p)) to map Hammett σ values against reaction rates .

- Spectroscopic Analysis : Observe shifts in carbonyl stretching frequencies (IR: 1680–1720 cm) to correlate substituent effects with electron density .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodological Answer :

- Catalyst Screening : Test alternatives to PCC, such as TEMPO/NaOCl, to improve selectivity and reduce chromium waste .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Advanced: What computational methods predict biological activity?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases. Prioritize binding poses with ΔG < −7 kcal/mol .

- ADMET Prediction : Apply SwissADME to assess bioavailability (TPSA < 90 Ų) and cytochrome P450 inhibition risks .

Advanced: What assays evaluate antimicrobial activity?

Q. Methodological Answer :

- MIC Determination : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (concentration range: 1–256 µg/mL) .

- Time-Kill Curves : Measure log CFU reduction over 24 hours to assess bactericidal vs. bacteriostatic effects .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations at the 3-acetylphenyl and 2,5-dimethyl positions.

- Biological Profiling : Corrogate IC values (e.g., anticancer activity vs. HeLa cells) with steric/electronic parameters (e.g., Verloop descriptors) .

Advanced: What mechanisms explain oxidation selectivity at the pyrrole 3-position?

Q. Methodological Answer :

- Radical Stability : The 3-methyl group forms a stabilized benzylic radical during PCC oxidation, favoring aldehyde formation over ring oxidation .

- Steric Effects : 2,5-Dimethyl groups hinder oxidation at adjacent positions, directing reactivity to C3 .

Advanced: How to resolve contradictions in reported biological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.